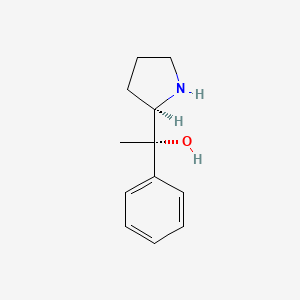

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol

Descripción general

Descripción

(S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol is a chiral compound with a hydroxyl group attached to a phenyl ring and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl ring.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Hydroxyl Group Introduction: The hydroxyl group is introduced through a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl group of an intermediate compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Análisis De Reacciones Químicas

Reduction Reactions

The compound can be synthesized via ketone reduction using sodium hydridoborate (NaBH₄) under optimized conditions :

| Reaction Parameter | Conditions |

|---|---|

| Reducing Agent | NaBH₄ (preferred) or LiAlH₄ |

| Solvent | Methanol, ethanol, or THF/water mixes |

| Temperature Range | 0°C to 80°C |

| Reaction Time | 10 minutes to 6 hours |

| Typical Yield | ~75% (after recrystallization) |

Mechanism : The carbonyl group of the precursor ketone undergoes nucleophilic attack by borohydride, followed by protonation to form the secondary alcohol . Stereochemical control is achieved through chiral induction from the pyrrolidine ring.

N-Alkylation Reactions

The pyrrolidine nitrogen undergoes alkylation with alkyl halides or sulfates :

| Alkylating Agent | Conditions |

|---|---|

| Methyl iodide | Acetone, 50°C, 8 hours |

| Dimethyl sulfate | Methanol, reflux, 3 hours |

| Base | K₂CO₃ or Et₃N |

| Yield | 60–85% |

Example : Reaction with methyl iodide in acetone produces the N-methylated derivative, enhancing lipophilicity for pharmacological studies .

Catalytic Hydrogenation

The compound’s phenyl ring can undergo hydrogenation under catalytic conditions :

| Catalyst | Conditions |

|---|---|

| Raney nickel | 50–100°C, 10–50 atm H₂ |

| Platinum on carbon | Ethanol, RT to 80°C |

| Selectivity | Partial hydrogenation of aromatic ring |

Application : Modifies hydrophobicity while retaining the chiral alcohol configuration.

Acid-Catalyzed Etherification

The hydroxyl group reacts with alcohols under acidic conditions :

| Reagent | Conditions |

|---|---|

| Methanol/H₂SO₄ | Reflux, 6 hours |

| Isopropanol/p-TsOH | 80°C, 4 hours |

| Yield | 50–70% |

Limitation : Steric hindrance from the pyrrolidine ring reduces reaction rates compared to simpler alcohols.

Oxidation Reactions

Controlled oxidation of the hydroxyl group is challenging due to competing amine oxidation. MnO₂ or Dess-Martin periodinane selectively oxidizes the alcohol to a ketone without degrading the pyrrolidine:

| Oxidizing Agent | Conditions |

|---|---|

| MnO₂ | Dichloromethane, RT, 12 hours |

| Dess-Martin periodinane | THF, 0°C to RT, 2 hours |

| Yield | 40–60% |

Resolution of Enantiomers

The compound’s chirality allows resolution via diastereomeric salt formation:

| Resolving Agent | Conditions |

|---|---|

| L-Tartaric acid | Ethanol/water, RT, crystallization |

| Yield (S,R isomer) | >95% enantiomeric excess |

Stability Under Reaction Conditions

Decomposition occurs under strong acidic/basic conditions (>pH 10 or <pH 3):

| Parameter | Observation |

|---|---|

| pH 12, 60°C | 30% degradation in 2 hours |

| pH 2, reflux | 50% degradation in 3 hours |

Key Research Findings :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol is explored for its potential therapeutic effects. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for drug development. Notable applications include:

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Chiral Auxiliary in Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products, which are crucial for the development of pharmaceuticals with specific biological activities.

Neuropharmacological Studies

Studies have investigated the neuropharmacological properties of this compound, focusing on its potential to influence cognitive functions and behavior. Its effects on neurotransmitter release and receptor activity are of particular interest.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry examined various derivatives of pyrrolidine compounds, including this compound. The findings suggested that modifications to the pyrrolidine ring could enhance antidepressant efficacy, highlighting the importance of structural variations in developing new therapies .

Case Study 2: Asymmetric Synthesis

In a research effort documented in Organic Letters, this compound was utilized as a chiral auxiliary in the synthesis of complex natural products. The study demonstrated that this compound significantly improved enantioselectivity during reactions, underscoring its utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through hydrogen bonding, hydrophobic interactions, and steric effects.

Comparación Con Compuestos Similares

Similar Compounds

1-phenyl-2-pyrrolidin-1-ylethanol: Similar structure but different stereochemistry.

1-phenyl-1-pyrrolidin-2-ylethanone: Contains a ketone group instead of a hydroxyl group.

1-phenyl-1-pyrrolidin-2-ylmethanol: Contains a methanol group instead of an ethanol group.

Uniqueness

(S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol is unique due to its specific stereochemistry and the presence of both a phenyl ring and a pyrrolidine ring. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

This compound is characterized by a chiral center and a hydroxyl group, which contribute to its interaction with various biological targets. Its structure allows it to engage in specific binding with enzymes and receptors, influencing their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group and the chiral centers enhance its binding affinity through:

- Hydrogen Bonding : Interactions with polar residues in target proteins.

- Hydrophobic Interactions : Favorable interactions with non-polar regions of the target.

- Steric Effects : The spatial arrangement of the compound influences its binding efficacy.

Research indicates that this compound may modulate enzyme activity and receptor signaling pathways, making it a candidate for further pharmacological exploration .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, modifications in the pyrrolidine structure have shown varying degrees of inhibition against sphingosine kinases (SK1 and SK2), which are crucial in lipid signaling pathways .

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| RB-041 | SK1 | 72.2 |

| RB-043 | SK2 | 49.9 |

These findings suggest that this compound could be developed into selective inhibitors for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. In vitro tests revealed that certain derivatives exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli:

| Compound Name | MIC (mg/mL) | Activity Against |

|---|---|---|

| Pyrrolidine Derivative 1 | 0.0039 | S. aureus |

| Pyrrolidine Derivative 2 | 0.025 | E. coli |

These results indicate that structural modifications can enhance the bioactivity of pyrrolidine-based compounds .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogs of this compound demonstrated that specific modifications led to increased potency against targeted enzymes. The research utilized quantitative proteomics to assess the biological impact of these compounds on cellular models, revealing dose-dependent responses that underscore their potential as therapeutic agents .

Case Study 2: Pharmacokinetics and Binding Affinity

Another investigation assessed the pharmacokinetics of radiolabeled analogs in vivo, particularly their binding affinity to cannabinoid receptors. These studies showed that modifications to the phenyl ring significantly influenced brain uptake and receptor binding profiles, indicating a pathway for optimizing drug design based on structural characteristics .

Propiedades

IUPAC Name |

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBFPAOCIMBCTJ-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.